2,3-Difluorophenylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXKFKWFYUOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370224 | |

| Record name | 2,3-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-16-7 | |

| Record name | (2,3-Difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boronic acid, B-(2,3-difluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluorophenylboronic Acid (CAS No. 121219-16-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Foreword: The Strategic Role of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluorophenylboronic acid emerges as a pivotal reagent in this context. It serves as a versatile and efficient building block for introducing the 2,3-difluorophenyl moiety, a structural motif present in numerous biologically active compounds and advanced materials. This guide provides a comprehensive technical overview of its properties, reactivity, and application, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.

Core Physicochemical & Structural Properties

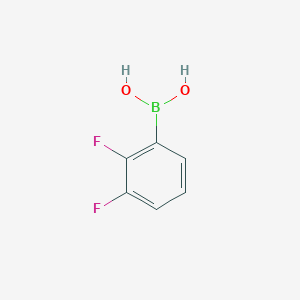

This compound is a white to light beige crystalline powder at room temperature.[1][2] Its fundamental identity is defined by the presence of a boronic acid group [-B(OH)₂] and two fluorine atoms at the ortho and meta positions of a benzene ring. This specific substitution pattern dictates its chemical behavior and utility.

Key Identifiers and Properties

A summary of the essential physicochemical data is presented below for quick reference. Note that some properties, like boiling point, are predicted values due to the compound's tendency to decompose at elevated temperatures.[2][3]

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | 2,3-Difluorobenzeneboronic acid | [6][7] |

| CAS Number | 121219-16-7 | [6] |

| Molecular Formula | C₆H₅BF₂O₂ | [4][6] |

| Molecular Weight | 157.91 g/mol | [4][6] |

| Appearance | White to light beige/yellow crystalline powder | [1][7] |

| Melting Point | 95 °C (with decomposition) | [2][4][6] |

| Boiling Point | 274.8 ± 50.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | [7] |

| MDL Number | MFCD01863170 | [6] |

| InChI Key | SZYXKFKWFYUOGZ-UHFFFAOYSA-N | [6] |

Note: It is frequently supplied containing varying amounts of its anhydride (a boroxine), which can affect purity assays based on neutralization titration.[6][8]

Molecular Structure

The spatial arrangement of the atoms is critical to understanding the molecule's reactivity, particularly the steric and electronic effects of the ortho-fluorine atom on the boronic acid group.

Caption: Structure of this compound.

Reactivity Profile and Key Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[9][10]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction facilitates the formation of a C-C bond between the boron-bearing carbon of the boronic acid and an electrophilic carbon, typically from an aryl, vinyl, or alkyl halide (or triflate).[10] The reaction is indispensable for constructing biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[1][9]

The catalytic cycle, shown below, involves three main stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Influence of Fluorine Substituents

The two fluorine atoms exert significant electronic effects. As strongly electron-withdrawing groups, they increase the acidity of the boronic acid and can influence the rate of transmetalation. However, the ortho-fluorine substituent introduces a critical challenge: an increased rate of hydrodeboronation, especially under basic conditions.[11] This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, competes with the desired cross-coupling and reduces the yield.

Expert Insight: The propensity for deboronation is a key consideration when designing experiments with polyfluorinated phenylboronic acids.[11] To mitigate this, reaction conditions must be carefully optimized. Strategies include using milder bases, lower reaction temperatures, or specialized palladium precatalysts that promote a rapid catalytic cycle, thereby ensuring the cross-coupling reaction outpaces the decomposition of the boronic acid.[11][12]

General Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative workflow. Causality: Each component is chosen to address a specific mechanistic requirement or challenge. The choice of ligand, for instance, is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%) or other suitable biarylphosphine ligand

-

Potassium Carbonate (K₂CO₃), finely ground (2.5 equivalents)

-

Solvent: Toluene/Water mixture (e.g., 5:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

-

Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

-

Catalyst Addition: Add the palladium acetate and SPhos ligand.

-

Rationale: SPhos is an electron-rich, bulky ligand that promotes the formation of a highly active, monoligated Pd(0) species, which is effective for coupling, even with challenging substrates.[12]

-

-

Solvent Degassing: Evacuate the flask and backfill with an inert gas three times. Add the degassed toluene and water.

-

Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Rationale: Heating provides the necessary activation energy. Reaction times are typically several hours, but should be minimized to limit deboronation.[11]

-

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Synthesis and Manufacturing

This compound is typically synthesized from 1,2-difluorobenzene. A common laboratory-scale method involves the lithiation or Grignard formation of 1,2-difluorobenzene, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester (e.g., tri-n-propyl borate or trimethyl borate).[1][13] The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.[1]

Caption: General synthetic workflow for this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the reagent's integrity. This compound is classified as an irritant and is harmful if swallowed.[4][5][14]

Hazard Identification and Precautions

| GHS Classification | Hazard Statement | Precautionary Code(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340 |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270, P301+P312, P330 |

Data sourced from multiple Safety Data Sheets.[4][5][6][8][14]

Recommended Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][15] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][6][15] For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[8][14] Recommended storage temperatures range from room temperature to refrigerated (2-8°C) for long-term stability.[4][16] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][15]

-

Spill & Disposal: In case of a spill, avoid creating dust.[4] Scoop the material into a suitable, closed container for disposal.[4] Dispose of waste in accordance with local, regional, and national regulations.[5][8]

Conclusion

This compound (CAS No. 121219-16-7) is a high-value synthetic intermediate essential for the construction of complex molecules in the pharmaceutical and materials sectors.[17][18] Its utility is primarily defined by its participation in the Suzuki-Miyaura cross-coupling reaction. While its reactivity is robust, researchers must remain cognizant of the potential for base-induced deboronation, a challenge that can be overcome with careful reaction design. By understanding its fundamental properties, reactivity profile, and handling requirements, scientists can effectively and safely employ this reagent to advance their research and development objectives.

References

- 1. This compound | 121219-16-7 [chemicalbook.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. chembk.com [chembk.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,3-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 121219-16-7 | TCI Deutschland GmbH [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.cn]

- 15. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. arborpharmchem.com [arborpharmchem.com]

- 18. arborpharmchem.com [arborpharmchem.com]

physical and chemical properties of 2,3-Difluorophenylboronic acid

An In-depth Technical Guide to 2,3-Difluorophenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] this compound (CAS No. 121219-16-7) has emerged as a pivotal building block in this domain. Its unique electronic profile, conferred by the vicinal fluorine atoms on the phenyl ring, makes it a valuable reagent for synthesizing complex organic molecules, particularly through transition metal-catalyzed cross-coupling reactions.[2] This guide offers a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers, chemists, and professionals in pharmaceutical development.

Core Physicochemical Properties

This compound is typically a white to light beige crystalline powder.[3][4] The presence of two electron-withdrawing fluorine atoms ortho and meta to the boronic acid moiety significantly influences its reactivity and stability. Like many boronic acids, it can exist in equilibrium with its cyclic anhydride form, a trimeric boroxine, especially upon dehydration.[5] This is often indicated by suppliers noting the product "contains varying amounts of Anhydride".

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 121219-16-7 | [3][4][6] |

| Molecular Formula | C₆H₅BF₂O₂ | [3][4][6] |

| Linear Formula | F₂C₆H₃B(OH)₂ | |

| Molecular Weight | 157.91 g/mol | [3][4][6] |

| Appearance | White to light beige/yellow crystalline powder | [3][4] |

| Melting Point | 95 °C (decomposes) | [3][4][6] |

| Boiling Point | 274.8 ± 50.0 °C at 760 mmHg (Predicted) | [3][6] |

| Density | 1.35 - 1.4 g/cm³ (Predicted) | [2][3][6] |

| Storage Temperature | 0-6°C, Keep in a dark, dry place | [3][6][7] |

Synthesis Pathway

The standard laboratory and industrial synthesis of this compound involves the ortho-lithiation of 1,2-difluorobenzene followed by borylation.[3][4] The procedure requires anhydrous conditions and low temperatures to control the highly reactive organolithium intermediate.

Experimental Protocol: Synthesis from 1,2-Difluorobenzene

-

Reaction Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Place 1,2-difluorobenzene (0.35 mol) and dry tetrahydrofuran (THF, 400 ml) into the flask.[3][4]

-

Inert Atmosphere: Flush the entire system with dry nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.[3][4]

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3][4]

-

Lithiation: Add n-butyllithium (2.5 M in hexane, 0.35 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[3][4]

-

Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.[3][4]

-

Borylation: Add tripropyl borate (0.35 mol) dropwise, again maintaining the reaction temperature below -70 °C.[3][4]

-

Warm-up: Once the addition of the borate is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continuous stirring.[3][4]

-

Work-up: Remove the solvents by evaporation under reduced pressure. Acidify the resulting thick residue.[3][4]

-

Isolation & Purification: Evaporate the propanol formed during acidification. Filter the remaining solid, wash it thoroughly with hexane, and recrystallize from water to yield the final white crystalline product.[3][4]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[4][8]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction couples the organoborane with an aryl, vinyl, or alkyl halide or triflate.[8] Boronic acids are attractive reagents due to their stability, low toxicity, and commercial availability. The introduction of the 2,3-difluorophenyl moiety is highly desirable in medicinal chemistry for creating novel active pharmaceutical ingredients (APIs).[1][2]

Mechanistic Insight: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (R-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Challenges: Protodeboronation

A significant challenge when using ortho-fluorinated phenylboronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This process is often accelerated by the basic and aqueous conditions required for the Suzuki coupling.[5] To overcome this, highly active catalyst systems and optimized reaction conditions are crucial to ensure that the rate of cross-coupling is significantly faster than the rate of boronic acid decomposition.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methods developed for fast coupling of unstable fluorinated boronic acids.[8][9]

-

Vial Preparation: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).

-

Catalyst Addition: Add a highly active palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 0.02 mmol, 2 mol%).[8][9]

-

Inert Atmosphere: Seal the vial and carefully replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Add degassed, anhydrous THF (2 mL) via syringe.[8]

-

Base Addition: Add a degassed 0.5 M aqueous solution of a suitable base like potassium phosphate (K₃PO₄, 4 mL).[8][9]

-

Reaction: Stir the biphasic mixture vigorously at room temperature or slightly elevated temperatures (e.g., 40 °C) for 30 minutes to 2 hours.[9] Monitor progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and reactivity of this compound.

Stability and Storage:

-

Moisture: The compound is sensitive to moisture and can undergo intermolecular dehydration to form boroxines.[5] It should be stored in a tightly sealed container.[2][7]

-

Temperature and Light: Store in a cool, dry, and dark place. Refrigeration (0-6 °C) is recommended for long-term storage to minimize thermal degradation.[3][6][7]

-

Incompatibilities: Avoid contact with strong acids and strong bases, as these can promote decomposition.[7]

Safety Precautions:

-

Hazards: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] It is also harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7] If dust is generated, use a particle respirator (e.g., N95).[11]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[7] Wash hands thoroughly after handling.[7]

-

Fire: In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam.[7] Hazardous decomposition products include carbon oxides, hydrogen fluoride, and boron oxides.[7][11]

Conclusion

This compound is a versatile and powerful reagent in modern organic synthesis. Its value as a fluorinated building block, particularly in the pharmaceutical industry, is well-established. While its reactivity in Suzuki-Miyaura cross-coupling is its most prominent application, researchers must be cognizant of the potential for protodeboronation. By employing advanced, highly active catalyst systems and carefully controlled reaction conditions, the challenges associated with its stability can be effectively managed. A thorough understanding of its physicochemical properties and adherence to proper handling and storage protocols are paramount to ensuring its successful application in the synthesis of novel and complex molecular architectures.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 121219-16-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 2,3-Difluorophenylboronic Acid for Advanced Research and Development

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing pharmacological properties. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast arsenal of fluorinated building blocks, this compound (CAS No. 121219-16-7) has emerged as a critical reagent. Its unique substitution pattern offers steric and electronic properties that are highly valuable for creating complex organic molecules, particularly through transition metal-catalyzed cross-coupling reactions.[3][4]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core properties, synthesis, and applications of this compound, grounded in established scientific principles and field-proven methodologies.

Core Physicochemical and Structural Properties

This compound is an off-white to light beige crystalline powder.[5][6] Its identity and fundamental properties are summarized below. The presence of two ortho/meta fluorine atoms relative to the boronic acid group is key to its reactivity, influencing the electronic nature of the aromatic ring and its performance in synthetic applications.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BF₂O₂ / F₂C₆H₃B(OH)₂ | [3][6][7][8] |

| Molecular Weight | 157.91 g/mol | [3][6][7] |

| CAS Number | 121219-16-7 | [3][6][7] |

| Appearance | White to light beige crystalline powder | [5][6] |

| Melting Point | 95 °C (decomposes) | [3][5][6][7] |

| Boiling Point | 274.8 °C at 760 mmHg (Predicted) | [3][6][9] |

| Density | 1.35 g/cm³ (Predicted) | [3][6] |

| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF) | [5][9] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms B [label="B", fontcolor="#202124"]; O1 [label="OH", fontcolor="#202124"]; O2 [label="OH", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; H4 [label="H", fontcolor="#5F6368"]; H5 [label="H", fontcolor="#5F6368"]; H6 [label="H", fontcolor="#5F6368"];

// Position nodes B [pos="0,0!"]; O1 [pos="-0.8,-0.8!"]; O2 [pos="0.8,-0.8!"]; C1 [pos="0,1.5!"]; C2 [pos="-1.3,2.2!"]; C3 [pos="-1.3,3.7!"]; C4 [pos="0,4.4!"]; C5 [pos="1.3,3.7!"]; C6 [pos="1.3,2.2!"]; F1 [pos="-2.5,1.7!"]; F2 [pos="-2.5,4.2!"]; H4 [pos="0,5.4!"]; H5 [pos="2.3,4.2!"]; H6 [pos="2.3,1.7!"];

// Draw bonds B -- O1; B -- O2; B -- C1; C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double]; C2 -- F1; C3 -- F2; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Chemical Structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a directed ortho-metalation pathway followed by electrophilic trapping with a boron source. This method leverages the acidity of the proton ortho to a directing group—in this case, one of the fluorine atoms—to achieve regioselective lithiation.

Experimental Protocol: Synthesis from 1,2-Difluorobenzene

This protocol is based on established literature procedures.[5][9]

Step 1: Reaction Setup

-

Equip a three-necked flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.

-

Charge the flask with 1,2-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material).

-

Flush the system with nitrogen to ensure an inert atmosphere is maintained throughout the reaction.[9]

Step 2: Lithiation

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[9]

-

After the addition is complete, stir the mixture at -78 °C for 2 hours.

-

Causality: The extremely low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate. The fluorine atom directs the deprotonation to the adjacent carbon, forming the 2,3-difluorophenyllithium species with high regioselectivity.

Step 3: Borylation (Electrophilic Quench)

-

While maintaining the temperature below -70 °C, add tri-n-propyl borate (1.0 eq) dropwise.[9]

-

Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continuous stirring.

-

Causality: Tri-n-propyl borate acts as the electrophilic boron source. The highly nucleophilic carbanion of the organolithium intermediate attacks the electrophilic boron atom. Using a trialkyl borate is standard practice for forming the boronate ester intermediate.

Step 4: Hydrolysis and Workup

-

Remove the solvent (THF) via distillation under reduced pressure.

-

Acidify the resulting viscous residue with an aqueous acid (e.g., 10% H₂SO₄). This hydrolyzes the boronate ester to the desired boronic acid.[10]

-

Collect the precipitated solid product by filtration.

-

Wash the solid with a non-polar solvent like hexane to remove organic impurities.

-

Purify the crude product by recrystallization from water to yield pure, white crystalline this compound.[5][9]

Caption: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4]

Mechanistic Considerations

The electron-withdrawing nature of the two fluorine atoms enhances the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the catalytic cycle.[2] This often leads to faster reaction times and higher yields compared to non-fluorinated analogs.[2] However, researchers must be mindful that highly fluorinated phenylboronic acids can also be more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a common side reaction that reduces yield.[2][11] The choice of base and solvent is therefore critical to balance reactivity with stability.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

Step 1: Reagent Preparation

-

In a reaction vessel, combine the aryl halide (Ar-X, 1.0 eq), this compound (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Trustworthiness: The boronic acid is used in slight excess to drive the reaction to completion and compensate for any potential decomposition. The choice of base is critical; stronger bases can accelerate the reaction but may also increase the rate of protodeboronation. An inorganic base in an aqueous/organic solvent mixture is a common and robust choice.

Step 2: Reaction Execution

-

Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Add a degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Workup and Purification

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the coupled product.

Broader Applications in R&D

The 2,3-difluorophenyl moiety installed by this reagent is a valuable structural motif in several high-value research areas:

-

Pharmaceutical Development: It serves as a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3][4] The fluorine atoms can block sites of metabolism or modulate pKa, leading to improved pharmacokinetic profiles.[1]

-

Materials Science: The unique electronic properties imparted by the fluorine atoms make this reagent useful in the synthesis of liquid crystals and other advanced organic materials.[5][9]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of this group can enhance the efficacy and environmental stability of pesticides and herbicides.[4]

Safety, Handling, and Stability

As with any laboratory chemical, proper handling of this compound is essential for safety and experimental success.

Safety and Personal Protective Equipment (PPE)

-

Hazard Classification: Classified with GHS07 pictogram (Warning). It is harmful if swallowed (Acute Tox. 4) and causes skin and eye irritation.[7][12][13]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[12][13] Avoid formation of dust.[12]

-

PPE: Wear appropriate personal protective equipment, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][12][13]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[3][6] Recommended storage temperature is often room temperature or refrigerated (2-8 °C).[6][12]

-

Stability Concerns: Phenylboronic acids, particularly electron-deficient ones, can undergo self-condensation upon heating to form boroxines (anhydrides). While this is often reversible upon addition of water during reaction setup, it can affect the stoichiometry. Long-term stability is best maintained under dry, inert conditions.[14] As previously mentioned, protodeboronation is a key decomposition pathway to consider during reactions.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined structure and predictable, albeit nuanced, reactivity make it an indispensable component in the synthesis of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthetic rationale, and reactivity profile—particularly in the context of the Suzuki-Miyaura reaction—enables researchers to harness its full potential for innovation. Adherence to rigorous safety and handling protocols ensures both the integrity of the experimental outcome and the well-being of the scientist.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. diplom_vt | Virtual tour generated by Panotour [el.puet.edu.ua]

- 5. This compound | 121219-16-7 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound = 95 121219-16-7 [sigmaaldrich.com]

- 8. boronmolecular.com [boronmolecular.com]

- 9. echemi.com [echemi.com]

- 10. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Preparation of 2,3-Difluorophenylboronic Acid

Abstract

2,3-Difluorophenylboronic acid (CAS No. 121219-16-7) is a pivotal organoboron compound, widely employed as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and materials science sectors, where the unique electronic properties conferred by the difluoro-substituted phenyl ring are highly desirable. This guide provides a comprehensive exploration of the synthesis of this compound, focusing on the robust and scalable lithiation-borylation route. We delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding preparation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this essential synthetic intermediate.

Introduction: The Strategic Importance of this compound

Phenylboronic acids are cornerstone reagents in modern organic chemistry, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of molecular scaffolds for active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

Among the vast library of available boronic acids, fluorinated analogues have garnered significant attention. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets.[3][5] this compound, an off-white to light beige crystalline powder, serves as a key intermediate for introducing the 2,3-difluorophenyl moiety into target molecules.[6][7] Its application is critical in the development of novel therapeutics and liquid crystals.[6][7]

Key Properties and Characteristics

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 121219-16-7 | [1][8] |

| Molecular Formula | C₆H₅BF₂O₂ | [1][8][9] |

| Molecular Weight | 157.91 g/mol | [1][8][9] |

| Appearance | Off-white to light beige crystalline powder | [6][8] |

| Melting Point | 95 °C (decomposes) | [1][6][9] |

| Storage | Keep in a dark, dry place under inert atmosphere | [8][9] |

Strategic Synthesis: The Lithiation-Borylation Pathway

While several methods exist for the synthesis of arylboronic acids, including Grignard-based routes and palladium-catalyzed Miyaura borylation, the directed ortho-metalation (DoM) via lithiation followed by borylation is a highly effective and commonly employed strategy for this compound.[6][10] This approach offers excellent regioselectivity and yield, starting from the readily available 1,2-difluorobenzene.

Causality Behind Experimental Design

The success of this synthesis hinges on a series of carefully controlled experimental choices:

-

Starting Material: 1,2-Difluorobenzene is the logical precursor. The fluorine atoms are ortho- and meta-directing, but the C-H bond at the 3-position is the most acidic due to the combined inductive effects of the adjacent fluorine atoms, making it susceptible to deprotonation by a strong base.

-

Core Reagents:

-

n-Butyllithium (n-BuLi): A powerful organolithium base is required to abstract a proton from the relatively inert aromatic ring. Its strength is sufficient to achieve efficient lithiation.

-

Trialkyl Borate (e.g., Tri-n-propyl borate): This electrophilic boron source reacts with the generated aryllithium intermediate. Using a borate ester, rather than a more reactive boron halide, prevents over-reaction (formation of diaryl- or triarylboranes).[6]

-

-

Reaction Environment:

-

Anhydrous Aprotic Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic (won't quench the strong base) and effectively solvates the organolithium intermediate. Absolute dryness is paramount.[6]

-

Inert Atmosphere (Nitrogen/Argon): The aryllithium intermediate is extremely reactive and will be rapidly quenched by atmospheric oxygen and moisture. A continuous flow of an inert gas is mandatory.[6]

-

Cryogenic Temperature (-78 °C): The lithiation reaction is highly exothermic. Maintaining a very low temperature is crucial to prevent side reactions, such as decomposition of the organolithium species, and to ensure kinetic control for regioselective deprotonation.[6]

-

Synthetic Workflow Diagram

The overall process can be visualized as a multi-step workflow from starting material to purified product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. All glassware must be flame- or oven-dried immediately before use, and all reagents and solvents must be anhydrous.

Materials and Reagents

-

1,2-Difluorobenzene (≥99%)

-

n-Butyllithium (2.5 M in hexanes)

-

Tri-n-propyl borate (≥98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (2 M aqueous solution)

-

Hexane (anhydrous)

-

Magnesium Sulfate (anhydrous)

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet/outlet. Purge the entire system with dry nitrogen for at least 30 minutes. A weak positive pressure of nitrogen should be maintained throughout the reaction.[6]

-

Initial Charging: Charge the flask with 1,2-difluorobenzene (e.g., 40 g, 0.35 mol) and anhydrous THF (400 mL).[6]

-

Lithiation: Cool the stirred solution to below -70 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 140 mL of 2.5 M solution, 0.35 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours to ensure complete formation of the aryllithium species.

-

Borylation: In a separate, flame-dried flask, prepare a solution of tri-n-propyl borate (e.g., 86.6 g, 0.46 mol) in anhydrous THF (100 mL). Cool this solution to -78 °C.

-

Cannula Transfer: Slowly transfer the freshly prepared 2,3-difluorophenyllithium solution into the cold tri-n-propyl borate solution via a cannula. This "inverse addition" minimizes side reactions. Maintain the temperature below -65 °C throughout the transfer.

-

Warming and Quenching: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm naturally to room temperature while stirring overnight.

-

Hydrolysis and Work-up: Carefully quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude solid.[6] This solid can be purified effectively by aqueous recrystallization.[6] Dissolve the crude product in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Outcome

Following this protocol should yield the final product as a white crystalline solid with high purity.

| Parameter | Typical Value |

| Theoretical Yield | ~55.3 g (based on 0.35 mol scale) |

| Actual Yield | 47 g |

| Percentage Yield | ~85% |

| Purity (Assay) | ≥98.0% |

Data adapted from established procedures.[6][8]

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization. The process involves three primary stages.

Caption: Core mechanistic steps in the synthesis of this compound.

Conclusion and Outlook

The lithiation-borylation of 1,2-difluorobenzene is a highly efficient and reliable method for the gram- to kilogram-scale synthesis of this compound. The protocol's success is predicated on strict adherence to anhydrous and anaerobic conditions, as well as precise temperature control. The resulting high-purity product is an indispensable reagent for medicinal chemists and materials scientists, enabling the construction of novel fluorinated compounds through powerful synthetic transformations like the Suzuki-Miyaura coupling. As the demand for sophisticated molecular architectures continues to grow, a mastery of such foundational synthetic procedures remains a critical skill for professionals in the chemical and pharmaceutical industries.

References

- 1. 2,3-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 121219-16-7 [chemicalbook.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. innospk.com [innospk.com]

- 9. This compound | 121219-16-7 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylboronic acid (CAS No. 121219-16-7) is a vital building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it an attractive component for creating complex organic molecules with tailored functionalities. However, like many reactive chemical intermediates, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, field-proven perspective on the safe handling, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety in its application.

Hazard Identification and Risk Assessment: A Proactive Stance

Understanding the intrinsic hazards of this compound is the foundation of a robust safety protocol. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3] The primary risks are associated with irritation and potential harm upon direct contact or inhalation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][5] |

This data is a synthesis of information from multiple safety data sheets.[2][3][4][5]

The causality behind these classifications lies in the acidic nature and reactivity of the boronic acid functional group and the potential for the compound, as a fine powder, to be easily aerosolized. The "Warning" signal word underscores the need for vigilance during all handling procedures.[2][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A self-validating safety system relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by robust administrative controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound should be conducted in a certified chemical fume hood to control dust and vapor exposure.[6] The fume hood's proper function should be verified before each use. For procedures with a higher risk of aerosolization, a glove box may be warranted. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and potential for exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[3][7] | Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][8] | Gloves must be inspected for integrity before use. Proper glove removal technique is critical to avoid skin contamination.[3][9] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher.[5] | Necessary when handling the powder outside of stringent engineering controls or during spill cleanup to prevent inhalation. |

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Prudent Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3] Use appropriate tools for weighing and transferring, and never "dry sweep" spills.

-

Grounding: Take precautionary measures against static discharge, which can ignite fine dust particles.[10]

-

Inert Atmosphere: While stable under normal conditions, for long-term storage or sensitive reactions, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation.[11]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4] Contaminated clothing should be removed and laundered before reuse.[4]

Storage Conditions for Long-Term Viability

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][12]

-

Temperature: Store in a cool, refrigerated (2-8°C) environment.[3]

-

Incompatibilities: Segregate from strong acids, strong bases, and oxidizing agents.[2][13] Exposure to light should also be avoided.[2]

-

Anhydride Formation: Be aware that boronic acids can dehydrate to form cyclic boroxines (anhydrides). While this doesn't necessarily represent a new hazard, it alters the molar mass and can affect reaction stoichiometry. Some suppliers note their product contains varying amounts of the anhydride.[4][14]

Emergency Procedures: A Blueprint for Rapid and Effective Response

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2][3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |

In all cases of exposure, show the Safety Data Sheet to the medical personnel in attendance.[3][10]

Spill and Leak Containment

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation, but avoid methods that would aerosolize the dust.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Do not create dust.[3][10]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

While this compound is not flammable, it can decompose in a fire, releasing hazardous substances.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and gaseous hydrogen fluoride (HF).[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Disposal Considerations: Responsible Stewardship

Chemical waste must be managed in accordance with all local, regional, and national regulations.

-

Waste Classification: Treat this compound and any contaminated materials as hazardous waste.[2][16]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.[16]

-

Disposal Route: Dispose of the material through a licensed professional waste disposal service.[3] Do not empty into drains.[3][15]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow for handling and emergency response.

Caption: Standard Handling Workflow for this compound.

Caption: Decision Tree for Emergency Response to Incidents.

Conclusion

This compound is an indispensable tool in the modern chemist's arsenal. Its effective and safe use hinges on a comprehensive understanding of its properties and a disciplined approach to laboratory safety. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness into every workflow, researchers can confidently harness the synthetic power of this reagent while upholding the highest standards of safety and scientific integrity.

References

- 1. This compound | 121219-16-7 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2,3-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.de [fishersci.de]

- 14. This compound | 121219-16-7 | TCI AMERICA [tcichemicals.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2,3-Difluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

2,3-Difluorophenylboronic acid (C₆H₅BF₂O₂) is a white crystalline powder with a molecular weight of 157.91 g/mol and a melting point of approximately 95 °C, at which it begins to decompose.[1][3][4] Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions makes it a valuable reagent in medicinal chemistry.[1][2]

The solubility of this compound dictates several key process parameters:

-

Reaction Kinetics: The concentration of the boronic acid in the reaction solvent directly influences reaction rates.

-

Purification: Solubility differences are exploited during crystallization, extraction, and chromatography.

-

Formulation: For APIs, solubility is a primary determinant of bioavailability.[5][6]

Understanding and quantifying solubility is not merely a data collection exercise; it is fundamental to developing efficient, scalable, and robust chemical processes.

Theoretical Considerations for Solubility

The solubility of this compound is governed by a complex interplay of its structural features and the properties of the solvent. A qualitative prediction can be made by analyzing the molecule's key characteristics.

Molecular Structure and Polarity

The molecule can be dissected into three key regions influencing its polarity:

-

Aromatic Phenyl Ring: A nonpolar, hydrophobic core.

-

Difluoro Substitution: The two fluorine atoms are highly electronegative, creating strong C-F dipoles. Their ortho and meta positions result in a net dipole moment, increasing the molecule's overall polarity compared to unsubstituted phenylboronic acid.

-

Boronic Acid Group (-B(OH)₂): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor (the -OH groups) and a hydrogen bond acceptor (the oxygen atoms).[7] The boron atom is sp²-hybridized with a vacant p-orbital, making it a Lewis acid.[7]

Based on the principle of "like dissolves like," this compound is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents, such as alkanes, is predicted to be very low. For instance, a related compound, 3,4,5-Trifluorophenylboronic acid, is soluble in polar organic solvents like DMF and alcohols but insoluble in nonpolar solvents like n-hexane.[8]

The Challenge of Boroxine Formation

A critical consideration for boronic acids is their propensity to undergo reversible, concentration-dependent dehydration to form a cyclic trimeric anhydride called a boroxine.[7][9][10][11] This equilibrium is shifted towards the boroxine in nonpolar, anhydrous solvents and can be promoted by heating.[7][9]

-

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Boroxines are significantly less polar than their corresponding boronic acids because the polar -B(OH)₂ groups are consumed.[7] This transformation can complicate solubility studies, as one may inadvertently measure the solubility of a mixture of the acid and its boroxine. The presence of water shifts the equilibrium back to the boronic acid.[11]

Experimental Determination of Solubility: A Standard Protocol

Since pre-existing data is unavailable, an experimental approach is necessary. The most reliable and widely accepted technique for determining thermodynamic equilibrium solubility is the shake-flask method .[6][12][13] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Materials and Equipment

-

Solute: this compound (purity ≥98%).[1]

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Heptane).

-

Equipment:

Experimental Workflow

The workflow is designed to ensure that a saturated solution is formed and that the concentration of the dissolved solute is measured without interference from undissolved solid.

// Node styles process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; qc_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=1.5, height=1.5]; output_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; input_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes substance [label="Add excess solid\nto solvent", node_type=process_node, class="process_node"]; equilibrate [label="Equilibrate\n(Shake at 37 °C)", node_type=process_node, class="process_node"]; check_eq [label="Equilibrium\nReached?", node_type=qc_node, class="qc_node"]; sample [label="Sample Supernatant", node_type=process_node, class="process_node"]; separate [label="Separate Solid\n(Centrifuge/Filter)", node_type=process_node, class="process_node"]; dilute [label="Dilute Sample", node_type=process_node, class="process_node"]; analyze [label="Analyze by HPLC", node_type=process_node, class="process_node"]; calculate [label="Calculate\nConcentration", node_type=process_node, class="process_node"]; result [label="Solubility Data", node_type=output_node, class="output_node"];

// Edges substance -> equilibrate; equilibrate -> check_eq; check_eq -> sample [label=" Yes"]; check_eq -> equilibrate [label=" No\n(Continue Shaking)"]; sample -> separate; separate -> dilute; dilute -> analyze; analyze -> calculate; calculate -> result; } dot Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology

Step 1: Preparation of Stock and Calibration Standards

-

Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Analyze these standards using a validated HPLC method to generate a calibration curve. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[14][15]

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Prepare at least three replicate vials for each solvent.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C, a standard for pharmaceutical testing) and agitation speed.[12]

-

Allow the samples to equilibrate. To establish that equilibrium has been reached, sample at multiple time points (e.g., 24, 48, and 72 hours).[12] Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points.[12]

Step 3: Sampling and Analysis

-

After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

Step 4: Data Calculation and Reporting

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as mg/mL or mol/L.

-

Report the mean solubility and standard deviation for the replicates in each solvent at the specified temperature.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format to allow for easy comparison between solvents.

Table 1: Solubility of this compound at 37 °C (Example Data Template)

| Solvent | Polarity Index | H-Bonding Capability | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| Heptane | 0.1 | None | Fill in data | Fill in data | Fill in data |

| Toluene | 2.4 | None | Fill in data | Fill in data | Fill in data |

| Ethyl Acetate | 4.4 | Acceptor | Fill in data | Fill in data | Fill in data |

| Tetrahydrofuran | 4.0 | Acceptor | Fill in data | Fill in data | Fill in data |

| Acetonitrile | 5.8 | Acceptor | Fill in data | Fill in data | Fill in data |

| Ethanol | 4.3 | Donor/Acceptor | Fill in data | Fill in data | Fill in data |

| Methanol | 5.1 | Donor/Acceptor | Fill in data | Fill in data | Fill in data |

Interpretation: The data can be analyzed to establish structure-solubility relationships. It is expected that solubility will correlate with solvent polarity and, most significantly, with the solvent's ability to form hydrogen bonds with the -B(OH)₂ group. Solvents like methanol and ethanol are anticipated to be excellent solvents, while heptane and toluene will likely be very poor.

Conclusion and Best Practices

While specific solubility data for this compound is not widely published, this guide provides the theoretical foundation and a robust experimental protocol for its determination. By understanding the interplay of the molecule's polarity and its tendency to form boroxines, researchers can generate accurate and reproducible data. Adherence to the detailed shake-flask protocol ensures the determination of true thermodynamic solubility, a critical parameter for informed decision-making in chemical process development and pharmaceutical science.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 121219-16-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Page loading... [wap.guidechem.com]

- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. waters.com [waters.com]

Introduction: The Strategic Value of 2,3-Difluorophenylboronic Acid

An In-depth Technical Guide to the Commercial Availability and Application of 2,3-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 121219-16-7) is a synthetically versatile arylboronic acid that has become an invaluable building block in modern medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of two fluorine atoms on the phenyl ring. In drug discovery, the incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[2][3]

As a boronic acid, this compound is a cornerstone reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[4][5] This guide provides a comprehensive overview of the commercial landscape for this compound, critical quality control considerations for end-users, and a field-proven protocol for its successful application in Suzuki-Miyaura coupling, addressing the specific challenges posed by its chemical nature.

Commercial Availability & Supplier Specifications

This compound is readily available from a variety of chemical suppliers. While sourcing, it is crucial to consider not only the quoted purity but also the common impurities inherent to boronic acids.

A frequent notation on supplier specifications is "contains varying amounts of Anhydride." This refers to the trimeric anhydride form, known as a boroxine, which exists in equilibrium with the monomeric boronic acid. This is a common characteristic of boronic acids and is not typically considered a detrimental impurity for most synthetic applications, as the boroxine readily converts back to the active monomeric acid under Suzuki-Miyaura reaction conditions.

Below is a summary of typical specifications from major commercial suppliers:

| Parameter | Typical Specification | CAS Number | Molecular Formula | Molecular Weight |

| Chemical Name | This compound | 121219-16-7[6][7][8] | C₆H₅BF₂O₂[6][8] | 157.91 g/mol [6][8] |

| Appearance | White to light beige or off-white crystalline powder[1][7][8] | |||

| Purity (Assay) | ≥95% to >97%[6][8] | |||

| Melting Point | ~95 °C (with decomposition)[6][8] | |||

| Storage | Room temperature, in a dry, dark, and well-sealed container[8] |

This table is a composite of data from suppliers such as MilliporeSigma, TCI America, and others.[6][7][8]

Expert Insight: End-User Quality Control & Verification

As a Senior Application Scientist, I cannot overstate the importance of verifying the quality of reactive intermediates upon receipt. Assuming a reagent matches its label without verification can lead to failed reactions, irreproducible results, and significant loss of time. For this compound, the two primary concerns are the potential for protodeboronation and the presence of non-boroxine impurities.

Protodeboronation: The C-B bond in ortho-fluorinated arylboronic acids is susceptible to cleavage under basic or even mildly acidic aqueous conditions, replacing the boronic acid moiety with a hydrogen atom.[9][10] This side reaction is a major challenge and can be accelerated by elevated temperatures.[5][10] The resulting impurity, 1,2-difluorobenzene, can complicate purification and represents a loss of active reagent.

Recommended QC Workflow:

-

Initial Assessment: Upon receipt, visually inspect the material. It should be a free-flowing crystalline solid. A clumpy or discolored appearance may suggest hydration or degradation.

-

NMR Spectroscopy: Prepare a sample in a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Confirm the presence of the expected aromatic proton signals and the broad singlet corresponding to the B(OH)₂ protons. The absence of signals for 1,2-difluorobenzene is critical.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds and can provide a clean assessment of purity with respect to fluorinated impurities.

-

-

Chromatographic Purity (HPLC): Assessing boronic acid purity by reversed-phase HPLC can be challenging due to on-column hydrolysis to the more polar boronic acid.[11][12] If developing a method, consider using aprotic diluents and buffered or even highly basic mobile phases to stabilize the compound during analysis.[12]

Core Application: A Robust Protocol for Suzuki-Miyaura Coupling

The primary challenge when using this compound is its instability under typical Suzuki coupling conditions, which often involve high temperatures and strong bases.[5][9] The key to success is to employ a catalytic system that is highly active at low temperatures, allowing the desired cross-coupling to outcompete the rate of protodeboronation.

Modern palladium precatalysts, particularly those employing sterically hindered biarylphosphine ligands (e.g., Buchwald ligands), are designed for this purpose.[9] They rapidly form the active Pd(0) species, enabling the reaction to proceed efficiently at or near room temperature.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Coupling of 4-Bromoanisole with this compound

This protocol is designed to maximize yield by minimizing the protodeboronation of the boronic acid.

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Degassed DI Water

Experimental Workflow:

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry 20 mL vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (237 mg, 1.5 mmol), potassium phosphate (637 mg, 3.0 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).

-

Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential degradation. K₃PO₄ is an effective base for these systems and is generally preferred over stronger bases like hydroxides that can accelerate deboronation.[5]

-

-

Establish Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality Note: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure a high-yielding reaction.

-

-

Solvent Addition: Using syringes, add 4 mL of degassed anhydrous THF, followed by 2 mL of degassed DI water.

-

Causality Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The aqueous phase is necessary to dissolve the base and facilitate the transmetalation step.

-

-